![molecular formula C24H24N4O4 B2584387 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137578-44-8](/img/structure/B2584387.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. It also contains an azepane ring, which is a seven-membered cyclic amine, and a 1,2,3-triazole ring, which is a type of heterocyclic aromatic compound. The carboxylic acid group at the end of the molecule is a common functional group that can participate in various reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the azepane ring, the introduction of the Fmoc group, and the formation of the 1,2,3-triazole ring. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Fmoc group, the azepane ring, the 1,2,3-triazole ring, and the carboxylic acid group. These groups would likely confer rigidity to the molecule and could potentially influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The Fmoc group could be removed under mildly acidic conditions, the carboxylic acid could react with bases or electrophiles, and the 1,2,3-triazole ring could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar, while the carboxylic acid group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Fluorescence and Scintillation Properties
Compounds related to fluorene derivatives have been studied for their scintillation characteristics, highlighting their potential in radiation detection technologies. Fluorene-2-carboxylic acid and its derivatives exhibit excellent scintillation properties, which could be relevant for developing advanced liquid scintillators in nuclear physics and medical imaging (Barnett et al., 1960).
Chemical Synthesis and Molecular Scaffolding
Research into carboxylated 1,4-disubstituted 1,2,3-triazoles demonstrates the versatility of triazole derivatives in chemical synthesis. A metal-free route for synthesizing these compounds suggests the potential of such molecules in constructing complex organic frameworks for drug development or material science applications (Das et al., 2019).
Peptidomimetics and Biologically Active Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are akin to the molecule of interest, showcases the utility of triazole derivatives in creating peptidomimetics or biologically active compounds. These compounds have been used to develop inhibitors with specific biological activities, indicating the role such molecules could play in pharmaceutical sciences (Ferrini et al., 2015).
Nanotechnology and Material Science
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the query compound, have been explored for their interaction with carbon nanotubes. These studies reveal the potential of fluorene derivatives in creating enzyme-activated surfactants for on-demand dispersion of nanomaterials, which could be pivotal for the development of nanotechnologies and advanced materials (Cousins et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be used in the synthesis of peptides or other organic molecules, or it could have applications in medicinal chemistry if it exhibits desirable biological activity .
Eigenschaften
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-4-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-23(30)22-14-28(26-25-22)16-6-5-12-27(13-11-16)24(31)32-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,14,16,21H,5-6,11-13,15H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDUHQUZONESPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
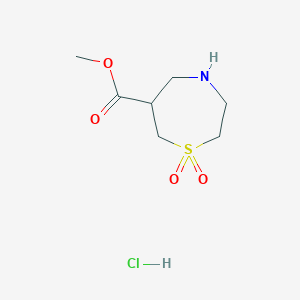


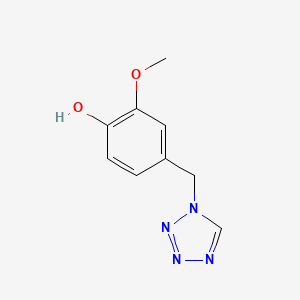
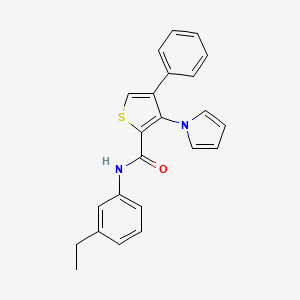
![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)
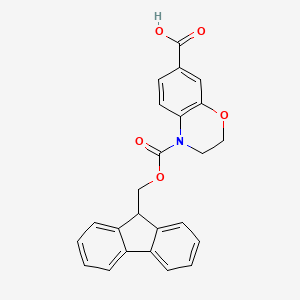
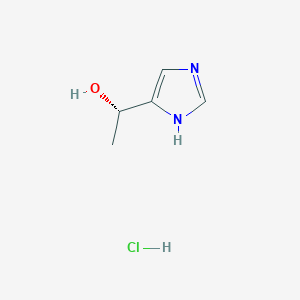
![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2584327.png)